molecular formula C16H20N6O4S B2684561 3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034234-96-1

3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2684561
CAS No.: 2034234-96-1
M. Wt: 392.43
InChI Key: VIYIAZGWECFTBX-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide is a high-purity chemical compound supplied for research purposes. This molecule features a complex structure incorporating a 2-oxoimidazolidine core, a methanesulfonyl group, and a substituted pyrazole ring linked to a pyridine moiety. Compounds with 2-oxoimidazolidine scaffolds are of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel inhibitors for various biological targets. For instance, structurally related 2-oxoimidazolidine-4-carboxamide compounds have been identified as potent Nav1.8 inhibitors in recent patent literature, highlighting the potential of this chemotype in neurological and pain research . The presence of multiple heterocyclic systems in this single molecule makes it a valuable intermediate for synthesizing more complex derivatives or for probing structure-activity relationships. It is intended for use in laboratory research applications only. This product is strictly for research and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4S/c1-12-11-14(13-3-5-17-6-4-13)19-21(12)8-7-18-15(23)20-9-10-22(16(20)24)27(2,25)26/h3-6,11H,7-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIAZGWECFTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)N2CCN(C2=O)S(=O)(=O)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazolyl and imidazolidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to optimize yield and efficiency. These methods often require precise control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs or functionally related molecules. Below is an assessment based on indirect insights from the evidence:

Structural Analogues in

discusses Zygocaperoside and Isorhamnetin-3-O-glycoside , natural products isolated from Zygophyllum fabago. While unrelated structurally to the target compound, their characterization methods (e.g., UV, 1H-/13C-NMR) are standard for elucidating complex molecules. For example:

  • Zygocaperoside: A triterpenoid saponin with a sugar moiety.
  • Isorhamnetin-3-O-glycoside: A flavonoid glycoside.
Property Zygocaperoside Isorhamnetin-3-O-glycoside Target Compound (Hypothetical)
Core Structure Triterpenoid Flavonoid Pyrazole/imidazolidine-2-one
Functional Groups Sugar, hydroxyl Glycoside, methoxy Methanesulfonyl, pyridinyl
Analytical Methods NMR, UV NMR, UV Likely NMR, MS, HPLC

Gas Hydrate Relevance in

focuses on gas hydrate databases and table structures for thermodynamic and crystallographic data . While unrelated to the target compound, it highlights frameworks for organizing chemical data (e.g., purity, crystallography), which could theoretically apply to cataloging synthetic molecules like the target compound.

Limitations of the Provided Evidence

No Direct Data: Neither evidence source mentions the target compound or its structural analogs.

Methodological Overlap : Techniques like NMR () and data structuring () are broadly applicable but insufficient for a detailed comparison.

Hypothetical Extrapolation : Without pharmacokinetic, thermodynamic, or binding affinity data, any comparison remains speculative.

Biological Activity

The compound 3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N4O4SC_{18}H_{24}N_{4}O_{4}S, with a molecular weight of 396.47 g/mol. The structure features a methanesulfonyl group, an imidazolidine core, and a pyridine-pyrazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against Mycobacterium tuberculosis , suggesting that the pyrazole component may enhance the compound's efficacy against bacterial pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. In vitro assays revealed that it demonstrates substantial inhibition (up to 80% at 10 μM), which raises considerations regarding potential drug-drug interactions . The high lipophilicity of the compound may contribute to this inhibition profile.

Binding Affinity

Molecular docking studies have suggested that the compound binds effectively to various biological targets, including adenosine receptors. For example, a closely related compound showed a binding affinity of 1.1 nM to the adenosine A2A receptor, indicating that structural modifications could yield even more potent analogs .

Study 1: Antitubercular Activity

A study conducted on pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The results indicated that specific substitutions on the pyrazole ring significantly enhanced antitubercular activity .

CompoundStructureActivity (MIC)
Compound APyrazolo[3,4-b]pyridine0.5 µg/mL
Compound BModified derivative0.2 µg/mL

Study 2: Cytochrome P450 Inhibition

In vitro studies assessing the metabolic stability of related compounds indicated that while some exhibited high clearance rates in liver microsomes, others demonstrated better metabolic stability and lower CYP inhibition profiles .

CompoundCYP3A4 Inhibition (%)ClogP
Compound 180% at 10 µM3.29
Compound 240% at 10 µM2.51

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific enzyme systems and receptors. The presence of the methanesulfonyl group is believed to enhance solubility and facilitate interaction with target proteins, while the imidazolidine and pyrazole moieties contribute to receptor binding and enzyme inhibition.

Q & A

What are the advanced synthetic strategies for this compound, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of pyrazole and imidazolidine precursors. Key steps include:

  • Coupling reactions : Use of N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base to facilitate nucleophilic substitutions (e.g., alkylation of pyrazole derivatives) .
  • Protection/deprotection : Acid-sensitive groups may require temporary protection during sulfonylation or carboxamide formation.
  • Optimization : Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios (e.g., 1.1:1 molar ratio of RCH₂Cl to pyrazole-thiol) critically influence yield .
  • Purity control : Monitor intermediates via Thin Layer Chromatography (TLC) and confirm final product purity using HPLC (>98% purity) and LCMS .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Answer:

  • ¹H/¹³C NMR : Assign peaks for pyridin-4-yl protons (δ ~8.6 ppm) and methylsulfonyl groups (δ ~3.3 ppm for CH₃SO₂). Compare with analogous compounds to resolve overlapping signals .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (SO₂ at ~1350–1150 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical ambiguities by analyzing bond angles (e.g., O1—C11—N3 = 122.70°) and torsion angles in crystal structures .
  • Elemental analysis : Validate molecular formula (e.g., C₂₀H₂₄N₆O₄S) to confirm synthesis success .

What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

Answer:

  • In vitro assays : Test analgesic/anti-inflammatory activity via COX-2 inhibition assays, referencing protocols for pyrazole-4-carboxylic acid esters .
  • Dose-response studies : Use murine models (e.g., carrageenan-induced paw edema) with ulcerogenicity assessments to balance efficacy and toxicity .
  • Targeted screens : Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs’ activity against cancer or inflammatory pathways .

How should researchers address contradictions in biological activity data across studies?

Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
  • Structural validation : Reconfirm compound identity via NMR and LCMS to rule out degradation or isomerization .
  • Mechanistic studies : Use molecular docking to compare binding modes with related compounds (e.g., pyridin-4-yl vs. thiophene substitutions) .

What computational methods are effective for predicting this compound’s mechanism of action?

Answer:

  • Molecular docking : Model interactions with targets like cyclooxygenase-2 (COX-2) using PyMOL or AutoDock. Reference crystal structures of similar carboxamides (e.g., PDB ID: 3Z2) .
  • QSAR studies : Correlate substituent effects (e.g., methanesulfonyl vs. methyl groups) with bioactivity using Hammett constants or logP calculations .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding hypotheses .

How can researchers design comparative studies with structural analogs to improve therapeutic potential?

Answer:

  • Analog selection : Compare with compounds like N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide to assess the impact of pyridin-4-yl vs. oxazolo-pyridine cores .
  • Functional group swaps : Replace methanesulfonyl with trifluoromethyl or thiophene groups to modulate solubility and target affinity .
  • Bioisosteric replacements : Substitute pyrazole with triazole rings to enhance metabolic stability .

What strategies mitigate low yield or impurity in the final synthetic step?

Answer:

  • Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete sulfonylation) and adjust reaction time or temperature .
  • Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Catalyst screening : Test Pd/C or CuI for coupling steps to enhance efficiency .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Metabolite prediction : Identify labile sites (e.g., imidazolidine-2-oxo) prone to cytochrome P450 oxidation using Schrödinger’s MetaSite .

What advanced analytical techniques are critical for validating batch-to-batch consistency?

Answer:

  • HPLC-MS/MS : Quantify impurities at <0.1% levels using a C18 column and acetonitrile/water gradient .
  • NMR spectroscopy : Compare ¹H NMR spectra across batches to detect subtle structural variations .
  • Thermogravimetric analysis (TGA) : Assess stability under accelerated storage conditions (40°C/75% RH) .

How can unexpected biological inactivity be addressed in preclinical studies?

Answer:

  • Off-target screening : Use kinome-wide profiling to identify unintended interactions .
  • Formulation optimization : Improve solubility via salt formation (e.g., hydrochloride) or nanoencapsulation .
  • In vivo PK/PD studies : Measure plasma half-life and tissue distribution to refine dosing regimens .

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